molecular formula C10H12N2O4S B14806397 N-(5-Cyclopropoxy-4-formylpyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-4-formylpyridin-2-YL)methanesulfonamide

Cat. No.: B14806397
M. Wt: 256.28 g/mol
InChI Key: YJJFLHUVEUDBAI-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-4-formylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.281 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, a formyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-4-formylpyridin-2-YL)methanesulfonamide involves several steps. One common method includes the formation of the pyridine ring followed by the introduction of the cyclopropoxy and formyl groups. The final step involves the addition of the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reaction conditions, and cost-effective raw materials.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-4-formylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where different substituents can replace the existing groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(5-Cyclopropoxy-4-formylpyridin-2-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-4-formylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

N-(5-Cyclopropoxy-4-formylpyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-(5-cyclopropyloxy-4-formylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H12N2O4S/c1-17(14,15)12-10-4-7(6-13)9(5-11-10)16-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,11,12)

InChI Key

YJJFLHUVEUDBAI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C(=C1)C=O)OC2CC2

Origin of Product

United States

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